molecular formula C21H23ClN2O3 B284230 N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide

N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide

Cat. No.: B284230
M. Wt: 386.9 g/mol
InChI Key: UOBQQRUEHYOMAF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide is a chemical compound with potential therapeutic applications in the field of medicine. It is commonly referred to as CEP-1347 and has been the focus of several research studies due to its potential to treat neurological disorders.

Mechanism of Action

CEP-1347 works by inhibiting the activity of a protein called c-Jun N-terminal kinase (JNK), which is involved in cell death pathways. By inhibiting JNK activity, CEP-1347 can protect neurons from damage and death. Additionally, CEP-1347 has been shown to have anti-inflammatory effects, which may also contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects in animal models. It can protect neurons from damage and death, improve cognitive function, reduce inflammation, and increase levels of neurotrophic factors, which are proteins that promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using CEP-1347 in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it a useful tool for investigating the role of JNK in various physiological processes. However, one limitation of using CEP-1347 is that it can have off-target effects, meaning that it may affect other proteins or pathways in addition to JNK. This can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on CEP-1347. One area of interest is its potential to treat other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers are investigating ways to improve the specificity of CEP-1347 for JNK, in order to reduce off-target effects. Finally, there is interest in developing new compounds that are based on the structure of CEP-1347, but with improved properties such as better bioavailability and potency.

Synthesis Methods

The synthesis of CEP-1347 involves several chemical reactions. The starting material is 3-chloro-2-methylbenzoic acid, which is reacted with thionyl chloride to produce 3-chloro-2-methylbenzoyl chloride. This compound is then reacted with 4-(2-oxo-2-piperidinyl)phenol to produce N-(3-chloro-2-methylphenyl)-4-(2-hydroxy-2-piperidinyl)benzamide. Finally, this compound is reacted with ethyl chloroformate to produce N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide, or CEP-1347.

Scientific Research Applications

CEP-1347 has potential therapeutic applications in the field of medicine, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to protect neurons from damage and death, and to improve cognitive function in animal models of these diseases. CEP-1347 has also been studied for its potential to treat other conditions, such as stroke and traumatic brain injury.

Properties

Molecular Formula

C21H23ClN2O3

Molecular Weight

386.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(2-oxo-2-piperidin-1-ylethoxy)benzamide

InChI

InChI=1S/C21H23ClN2O3/c1-15-18(22)6-5-7-19(15)23-21(26)16-8-10-17(11-9-16)27-14-20(25)24-12-3-2-4-13-24/h5-11H,2-4,12-14H2,1H3,(H,23,26)

InChI Key

UOBQQRUEHYOMAF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OCC(=O)N3CCCCC3

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OCC(=O)N3CCCCC3

Origin of Product

United States

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